Jatrophane 1

Description

Structure

3D Structure

Properties

IUPAC Name |

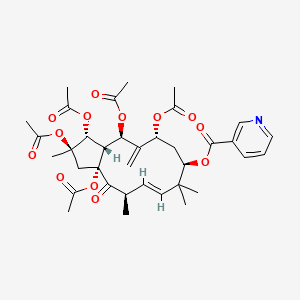

[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIDOILZBVMYQI-ALCXGGQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Jatrophane Diterpenoids

Botanical Sources and Distribution

The primary reservoir of jatrophane diterpenoids in the plant kingdom is the Euphorbiaceae family. This large and diverse family of flowering plants, commonly known as the spurge family, is renowned for producing a wide array of structurally unique secondary metabolites, including various classes of diterpenoids. The distribution of these compounds is not uniform across the family but is particularly concentrated in certain genera, most notably Jatropha and Euphorbia.

Euphorbiaceae Family as a Primary Source

The Euphorbiaceae family is a rich and well-established source of bioactive terpenoids, with jatrophane diterpenoids being one of the prominent classes. nih.govnih.govresearchgate.net These compounds are biosynthesized from four isoprene (B109036) units through complex oxidation and cyclization pathways, resulting in the characteristic flexible 5/12-membered carbon ring system. researchgate.net This core structure is often substituted with multiple acyl and benzoyl groups, leading to a vast diversity of jatrophane derivatives. researchgate.net The presence of these complex diterpenes is a significant chemotaxonomic feature of the Euphorbiaceae family. nih.gov

Dominant Genera: Jatropha Species

The genus Jatropha, comprising approximately 175 species, is a significant producer of diterpenes, including a substantial number of jatrophanes. nih.gov To date, over 140 different diterpenes have been isolated from various Jatropha species, many of which possess the jatrophane skeleton. nih.govresearchgate.net These species are distributed throughout tropical and subtropical regions and have a history of use in traditional medicine. nih.gov Phytochemical investigations of species such as Jatropha curcas and Jatropha gossypiifolia have led to the isolation and characterization of numerous novel jatrophane diterpenoids. nih.govnih.gov The extraction and isolation of these compounds typically involve traditional chromatographic techniques applied to extracts of various plant parts, including the whole plant, roots, and aerial parts. nih.gov

Dominant Genera: Euphorbia Species and Other Related Taxa

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of jatrophane diterpenoids. mdpi.comnih.gov These compounds are major chemical constituents of many Euphorbia species and contribute to their diverse biological activities. mdpi.comnih.gov The structural diversity of jatrophanes within this genus is remarkable, with variations in the oxygenated substituents and stereochemical features of the bicyclic skeleton. mdpi.com The isolation of these compounds from Euphorbia species has been a focal point of natural product chemistry research for decades. nih.gov

Euphorbia peplus, commonly known as petty spurge, is a well-studied source of jatrophane diterpenoids. nih.govmdpi.comrsc.org Phytochemical analysis of this species has led to the isolation of numerous jatrophanes, including novel compounds such as euphjatrophanes and euphopepluanones. mdpi.commdpi.comrhhz.net The isolation process typically involves the extraction of the whole plant or seeds with organic solvents, followed by extensive chromatographic separation techniques to purify the individual compounds. rsc.orgrhhz.net

Table 1: Jatrophane Diterpenoids from Euphorbia peplus

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphjatrophanes A-G | Whole Plant | mdpi.com |

| Euphopepluanones F-K | Seeds | rhhz.net |

The aerial parts of Euphorbia semiperfoliata have proven to be a particularly rich source of jatrophane polyesters. nih.govacs.org Research on this species has resulted in the isolation of a significant number of jatrophanes, with some yielding unprecedented isolation quantities within the Euphorbia genus. nih.govacs.org This makes E. semiperfoliata a unique and valuable source for these macrocyclic diterpenoids. nih.govacs.org The isolation procedures involve spectroscopic analysis to determine the structures of the purified compounds. nih.govacs.org

Table 2: Jatrophane Diterpenoids from Euphorbia semiperfoliata

| Number of Jatrophane Polyesters Isolated | Plant Part | Reference |

|---|

Euphorbia helioscopia, or sun spurge, is another species within the Euphorbia genus that is a notable source of jatrophane diterpenoids. tandfonline.comnih.govnih.gov Phytochemical investigations of the whole plant and aerial parts of E. helioscopia have led to the isolation and characterization of a diverse array of these compounds, including helioscopnins and euphoheliphanes. tandfonline.comnih.gov These studies often employ ethanol (B145695) extraction followed by various chromatographic techniques to separate and purify the jatrophane constituents. nih.gov

Table 3: Jatrophane Diterpenoids from Euphorbia helioscopia

| Compound Name/Group | Number Isolated | Plant Part | Reference |

|---|---|---|---|

| Helioscopnins A and B | 2 (new) | Whole Plant | tandfonline.com |

| Jatrophane Diterpenoids | 33 (6 new) | Not specified | nih.gov |

Euphorbia dendroides

Euphorbia dendroides, commonly known as the tree spurge, is a species native to the Mediterranean region. Its latex and aerial parts have been identified as rich sources of jatrophane diterpenoids. researchgate.netsemanticscholar.org

Isolation Methodologies: Initial extraction of the lyophilized latex of E. dendroides often involves the use of aqueous ethanol. This is followed by exhaustive extraction with hexane (B92381). The resulting crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds. An efficient process for isolating jatrophane esters from the latex involves two consecutive flash chromatography steps. researchgate.net In other studies, a jatrophane diterpenoid fraction was purified from the plant material using various preparative chromatographic techniques. researchgate.netnih.gov

Isolated Compounds: Several novel jatrophane diterpenoids have been isolated from E. dendroides. One group of compounds is designated as euphodendrophanes . From the Montenegrin spurge, six new jatrophanes, euphodendrophanes A–F, were isolated. researchgate.net Another study on the latex of E. dendroides led to the isolation of six new jatrophane esters named euphodendroidins J, K, L, M, N, and O , alongside several known diterpenoid esters. researchgate.net

**Table 1: Jatrophane Diterpenoids from *Euphorbia dendroides***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphodendrophane A | Aerial Parts | researchgate.net |

| Euphodendrophane B | Aerial Parts | researchgate.net |

| Euphodendrophane C | Aerial Parts | researchgate.net |

| Euphodendrophane D | Aerial Parts | researchgate.net |

| Euphodendrophane E | Aerial Parts | researchgate.net |

| Euphodendrophane F | Aerial Parts | researchgate.net |

| Euphodendroidin J | Latex | researchgate.net |

| Euphodendroidin K | Latex | researchgate.net |

| Euphodendroidin L | Latex | researchgate.net |

| Euphodendroidin M | Latex | researchgate.net |

| Euphodendroidin N | Latex | researchgate.net |

| Euphodendroidin O | Latex | researchgate.net |

Euphorbia platyphyllos

The broad-leaved spurge, Euphorbia platyphyllos, is an annual plant found in southern parts of Europe. elte.hu The whole, dried plants of this species have been a source for the isolation of new and highly functionalized jatrophane diterpenes. elte.hu

Isolation Methodologies: The isolation process for jatrophane diterpenoids from E. platyphyllos begins with the preparation of a chloroform (B151607) extract from the whole, dried plants. This extract is then subjected to polyamide column chromatography. The resulting fractions are further purified using vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (TLC) on silica (B1680970) gel. The final purification of the compounds is achieved through normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC). elte.hu

Isolated Compounds: Research on E. platyphyllos has led to the isolation of three new jatrophane diterpenes, along with one known jatrophane polyester. elte.hu One of the notable compounds isolated from this species is the jatrophane diterpene Pl-3 . researchgate.net

**Table 2: Jatrophane Diterpenoids from *Euphorbia platyphyllos***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Jatrophane Diterpene 1 (new) | Whole Plant | elte.hu |

| Jatrophane Diterpene 2 (new) | Whole Plant | elte.hu |

| Jatrophane Diterpene 3 (new) | Whole Plant | elte.hu |

| Jatrophane Polyester 4 (known) | Whole Plant | elte.hu |

| Pl-3 | Whole Plant | researchgate.net |

Euphorbia exigua

Euphorbia exigua, or the dwarf spurge, is an annual weed with a Southern-temperate distribution. researchgate.net Its aerial parts have been found to contain novel jatrophane diterpenes.

Isolation Methodologies: The phytochemical investigation of E. exigua involves the extraction of the fresh aerial parts with methanol. The resulting extract undergoes solvent partitioning to yield chloroform- and water-soluble fractions. The organic phase is then fractionated by column chromatography on polyamide, followed by vacuum liquid chromatography on silica gel. Further purification of selected fractions is carried out using centrifugal partition chromatography (CPC), preparative TLC, and HPLC to yield the pure jatrophane polyesters. researchgate.net

Isolated Compounds: From the aerial parts of E. exigua, two new and one known jatrophane diterpenes have been isolated. These compounds are identified as jatrophane polyesters, acylated with acids such as acetic, benzoic, propanoic, angelic, and cinnamic acids. One of the known compounds was identified as isoterracinolide B . researchgate.net

**Table 3: Jatrophane Diterpenoids from *Euphorbia exigua***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Jatrophane Polyester 1 (new) | Aerial Parts | researchgate.net |

| Jatrophane Polyester 2 (new) | Aerial Parts | researchgate.net |

| Isoterracinolide B (known) | Aerial Parts | researchgate.net |

Euphorbia mongolica

Euphorbia mongolica is an East Asian weed whose aerial parts have been a source of novel jatrophane diterpenoids. nih.govresearchgate.net

Isolation Methodologies: The dried aerial parts of E. mongolica are extracted to afford acylated polyhydroxy diterpenoids with a jatrophane framework. nih.gov In another study, a lipophilic chloroform extract was prepared from the dried, powdered plant material. This extract was then subjected to a combination of multiple chromatographic methods, including column chromatography (CC), vacuum liquid chromatography (VLC), centrifugal partition chromatography (CPC), and high-performance liquid chromatography (HPLC) to isolate five jatrophane polyesters. athmsi.orgathmsi.org

Isolated Compounds: Phytochemical studies of E. mongolica have led to the isolation of several new jatrophane diterpenoids. One study reported three new compounds: (2S,3S,4R,5R,7S,8R,13S,15R)-5α,7β,8α-triacetoxy-3β-benzoyloxy-15β-hydroxyjatropha-6(17),11E-diene-9,14-dione , (2S,3S,4R,5R,7S,8S,9S13S,15R)-5α,7β,8α,9α,15β-pentaacetoxy-3β-benzoyloxyjatropha-6(17),11E-dien-14-one , and (2S,3S,4R,5R,7S,8S,9S13S,15R)-3β,7β,8α,9α,15β-pentaacetoxy-5α-benzoyloxyjatropha-6(17),11E-dien-14-one . nih.gov Another investigation yielded four new jatrophane-12-ene-9,14-diketo-polyesters. athmsi.org

**Table 4: Jatrophane Diterpenoids from *Euphorbia mongolica***

| Compound Name | Plant Part | Reference |

|---|---|---|

| (2S,3S,4R,5R,7S,8R,13S,15R)-5α,7β,8α-triacetoxy-3β-benzoyloxy-15β-hydroxyjatropha-6(17),11E-diene-9,14-dione | Aerial Parts | nih.gov |

| (2S,3S,4R,5R,7S,8S,9S13S,15R)-5α,7β,8α,9α,15β-pentaacetoxy-3β-benzoyloxyjatropha-6(17),11E-dien-14-one | Aerial Parts | nih.gov |

| (2S,3S,4R,5R,7S,8S,9S13S,15R)-3β,7β,8α,9α,15β-pentaacetoxy-5α-benzoyloxyjatropha-6(17),11E-dien-14-one | Aerial Parts | nih.gov |

| Jatrophane-12-ene-9,14-diketo-polyester 1 (new) | Aerial Parts | athmsi.org |

| Jatrophane-12-ene-9,14-diketo-polyester 2 (new) | Aerial Parts | athmsi.org |

| Jatrophane-12-ene-9,14-diketo-polyester 3 (new) | Aerial Parts | athmsi.org |

| Jatrophane-12-ene-9,14-diketo-polyester 4 (new) | Aerial Parts | athmsi.org |

Euphorbia esula

Commonly known as leafy spurge, Euphorbia esula is a perennial plant from which a significant number of structurally diverse jatrophane diterpenoids have been isolated. nih.gov

Isolation Methodologies: The whole plants of E. esula are the primary source for the isolation of these compounds. The isolation process typically involves extraction followed by extensive chromatographic separation to yield the pure diterpenoids. nih.gov

Isolated Compounds: A study of E. esula resulted in the isolation of thirteen new jatrophane diterpenoids, named euphoresulanes A–M , along with seven previously known analogues. nih.gov These findings highlight the chemical diversity of jatrophane diterpenoids within this single species.

**Table 5: Jatrophane Diterpenoids from *Euphorbia esula***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphoresulane A | Whole Plant | nih.gov |

| Euphoresulane B | Whole Plant | nih.gov |

| Euphoresulane C | Whole Plant | nih.gov |

| Euphoresulane D | Whole Plant | nih.gov |

| Euphoresulane E | Whole Plant | nih.gov |

| Euphoresulane F | Whole Plant | nih.gov |

| Euphoresulane G | Whole Plant | nih.gov |

| Euphoresulane H | Whole Plant | nih.gov |

| Euphoresulane I | Whole Plant | nih.gov |

| Euphoresulane J | Whole Plant | nih.gov |

| Euphoresulane K | Whole Plant | nih.gov |

| Euphoresulane L | Whole Plant | nih.gov |

| Euphoresulane M | Whole Plant | nih.gov |

Euphorbia mellifera

Euphorbia mellifera, or honey spurge, is an evergreen shrub endemic to Madeira and the Canary Islands. wikipedia-on-ipfs.org Its methanolic extract has been shown to contain new macrocyclic jatrophane diterpenes.

Isolation Methodologies: The isolation of jatrophane diterpenes from E. mellifera is achieved through the extraction of the plant material with methanol. The resulting extract is then subjected to extensive spectroscopic methods, including 1D and 2D homo- and heteronuclear NMR experiments, for the elucidation of the structures of the isolated compounds.

Isolated Compounds: From the methanolic extract of E. mellifera, three new macrocyclic jatrophane diterpenes have been isolated: euphomelliferine , euphomelliferene A , and euphomelliferene B . In addition to these new compounds, two known jatrophane diterpenes were also identified.

**Table 6: Jatrophane Diterpenoids from *Euphorbia mellifera***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphomelliferine | Not Specified | |

| Euphomelliferene A | Not Specified | |

| Euphomelliferene B | Not Specified | |

| Jatrophane Diterpene 4 (known) | Not Specified | |

| Jatrophane Diterpene 5 (known) | Not Specified |

Euphorbia pubescens

Euphorbia pubescens is another species of the Euphorbia genus that has been investigated for its diterpenoid content. The whole dried plant is used for the isolation of macrocyclic jatrophane diterpene polyesters. nih.govnih.gov

Isolation Methodologies: The isolation of jatrophane diterpenes from the whole dried plant of E. pubescens involves extraction and subsequent characterization using spectroscopic methods. These methods include 2D-NMR techniques such as COSY, HMQC, HMBC, and NOESY experiments to establish the structures of the new compounds. nih.gov

Isolated Compounds: Four macrocyclic jatrophane diterpene polyesters, named pubescenes A, B, C, and D , have been isolated from E. pubescens. nih.govnih.gov Pubescene D is a new compound whose structure was determined as 3β,9α,-diacetoxy-7β-benzoyloxy-15β-hydroxy-14-oxo-2βH-jatropha-5E,12E-diene. nih.gov

**Table 7: Jatrophane Diterpenoids from *Euphorbia pubescens***

| Compound Name | Plant Part | Reference |

|---|---|---|

| Pubescene A | Whole Plant | nih.gov |

| Pubescene B | Whole Plant | nih.gov |

| Pubescene C | Whole Plant | nih.gov |

| Pubescene D | Whole Plant | nih.gov |

Euphorbia sororia

Euphorbia sororia is a significant source of jatrophane diterpenoids, with numerous compounds having been isolated primarily from its fruit (fructus). nih.govtandfonline.com Phytochemical investigations have led to the identification of a series of novel and previously known jatrophanes. For instance, studies have reported the isolation of compounds designated as Euphosorophanes. nih.govnih.gov An acetone (B3395972) extract from the fructus of E. sororia yielded six new jatrophane diterpenoid esters along with four known compounds. researchgate.net In other studies, an 80% ethanol extract of the plant's fruit led to the isolation of one new and thirteen known jatrophane diterpenoids, including euphosorophane N. tandfonline.com Further research on the same plant part resulted in the characterization of eight new (Euphosorophane F-M) and fourteen known jatrophane diterpenoids. nih.gov

Table 1: Jatrophane Diterpenoids Isolated from Euphorbia sororia

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphosorophane A | Fructus | nih.gov |

| Euphosorophane F-M | Fructus | nih.gov |

| Euphosorophane N | Fructus | tandfonline.comresearchgate.net |

| Various Known Jatrophanes | Fructus | nih.govtandfonline.comnih.govresearchgate.net |

Pedilanthus tithymaloides

Pedilanthus tithymaloides, also known as Euphorbia tithymaloides, is another plant recognized for producing jatrophane diterpenoids. thepharmajournal.comnih.gov Research on the latex of this plant has resulted in the isolation of six new poly-O-acylated jatrophane diterpenes, in addition to five previously identified compounds. thepharmajournal.comresearchgate.net A phytochemical study led to the isolation of thirteen jatrophane diterpenoids, eight of which were new to science. researchgate.net More recent investigations on the aerial parts of Vietnamese E. tithymaloides yielded three new jatrophane diterpenoids, named tithymal A, tithymal B, and tithymal C, alongside two known ones. rsc.org

Table 2: Jatrophane Diterpenoids Isolated from Pedilanthus tithymaloides

| Compound Name/Group | Plant Part | Reference |

|---|---|---|

| Poly-O-acylated jatrophane diterpenes | Latex | thepharmajournal.comresearchgate.net |

| Tithymal A | Aerial Parts | rsc.org |

| Tithymal B | Aerial Parts | rsc.org |

| Tithymal C | Aerial Parts | rsc.org |

| Various Known Jatrophanes | Latex, Aerial Parts | researchgate.netrsc.org |

Euphorbia nicaeensis

The latex and roots of Euphorbia nicaeensis have been found to contain a variety of jatrophane diterpenoids. nih.gov From the latex collected in Serbia, researchers isolated seven new jatrophanes, named nicaeenin A-G, along with eight known ones, including several euphodendrophanes. nih.gov Subsequent studies on the roots of the same species led to the isolation of two previously undescribed jatrophane diterpenes. distantreader.orgresearchgate.net

Table 3: Jatrophane Diterpenoids Isolated from Euphorbia nicaeensis

| Compound Name | Plant Part | Reference |

|---|---|---|

| Nicaeenin A-G | Latex | nih.gov |

| Euphodendrophanes A-C, F, N, O, Q, S | Latex | nih.gov |

| Two undescribed jatrophanes | Roots | distantreader.orgresearchgate.net |

Euphorbia microcarpa

Phytochemical analysis of Euphorbia microcarpa has also contributed to the discovery of new jatrophane diterpenoids. A study on this plant led to the isolation of 21 jatrophane diterpenes, four of which were novel compounds, including euphomicrophane A, euphomicrophane B, and euphomicrophane C. researchgate.net

Table 4: Jatrophane Diterpenoids Isolated from Euphorbia microcarpa

| Compound Name | Plant Part | Reference |

|---|---|---|

| Euphomicrophane A | Not Specified | researchgate.net |

| Euphomicrophane B | Not Specified | researchgate.net |

| Euphomicrophane C | Not Specified | researchgate.net |

| 17 other known jatrophanes | Not Specified | researchgate.net |

Extraction Protocols from Plant Materials

The isolation of jatrophane diterpenoids from plant sources begins with an extraction process designed to separate these secondary metabolites from the bulk plant material. nih.gov The choice of solvent and extraction technique is critical for efficiently obtaining a crude extract rich in the desired compounds. nih.gov

Solvent Selection for Initial Extraction

The selection of a solvent is based on the polarity of the target compounds. inherba.it Diterpenoids are generally of low to moderate polarity, making them soluble in a range of organic solvents. nih.govatlantis-press.com The initial extraction of jatrophanes from Euphorbia species often employs solvents such as methanol, ethanol, acetone, chloroform, or ethyl acetate (B1210297). atlantis-press.comtandfonline.comtandfonline.com For example, studies have successfully used 80% ethanol to extract jatrophanes from Euphorbia helioscopia and Euphorbia sororia. tandfonline.comtandfonline.com Acetone has also been used effectively for the extraction of jatrophanoids from the fructus of E. sororia. researchgate.net In some procedures, a sequence of solvents with increasing polarity is used to fractionate the plant material. Less polar solvents like hexane may be used initially to remove fats and waxes before extracting the diterpenoids with a more polar solvent. frontiersin.orgnih.gov

Maceration and Evaporation Techniques

Maceration is a widely used and straightforward technique for the extraction of secondary metabolites, including jatrophane diterpenoids. nih.govfrontiersin.orgyoutube.com The process involves soaking the dried and powdered plant material in a selected solvent for an extended period, typically ranging from hours to several days, at room temperature. inherba.ityoutube.com The container is kept sealed to prevent solvent loss, and the mixture is often agitated periodically to enhance the diffusion of the compounds from the plant cells into the solvent. inherba.itresearchgate.net This method is particularly suitable for thermolabile compounds that could be degraded by heat-based extraction methods. youtube.comresearchgate.net

Following the maceration period, the solid plant residue is separated from the liquid extract, usually by filtration. youtube.com The resulting filtrate, which contains the dissolved jatrophanoids and other phytochemicals, is then concentrated. This is typically achieved using a rotary evaporator, which removes the solvent under reduced pressure at a controlled temperature. researchgate.net This process yields a concentrated crude extract that can then be subjected to further chromatographic techniques for the purification and isolation of individual jatrophane compounds.

Chromatographic Separation and Purification Strategies

The isolation of pure jatrophane diterpenoids from complex plant extracts is a multi-step process that relies heavily on a combination of chromatographic techniques. nih.gov Following initial extraction from plant material, typically from species of the Euphorbiaceae family, the resulting crude extract contains a myriad of compounds. mdpi.comnih.gov The separation and purification of jatrophanes from this mixture are achieved by exploiting the subtle differences in their physicochemical properties, such as polarity, size, and adsorption characteristics. nih.govnih.gov The process generally moves from coarse separation methods to fine purification techniques.

Fractionation Techniques (e.g., Liquid-Liquid Partitioning)

The initial step in refining the crude extract is typically fractionation, a process designed to separate the complex mixture into simpler fractions. nih.gov Liquid-liquid partitioning, also known as solvent partitioning, is a fundamental technique used for this purpose. nih.gov This method separates compounds based on their differential solubility in two immiscible liquid phases, commonly an aqueous phase and a non-polar organic solvent.

The crude extract is dissolved in a solvent, such as aqueous methanol, and then successively partitioned with a series of organic solvents of increasing polarity. nih.gov A common sequence involves starting with a non-polar solvent like n-hexane or petroleum ether to remove highly non-polar constituents like waxes and some chlorophyll (B73375) derivatives. nih.govnih.gov This is followed by extraction with solvents of intermediate polarity, such as chloroform or dichloromethane, and then a more polar solvent like ethyl acetate. mdpi.comnih.gov This stepwise partitioning yields several fractions, each enriched with compounds of a specific polarity range, thereby simplifying the subsequent purification steps.

Table 1: Example of a Solvent Partitioning Scheme for Plant Extracts

| Solvent | Polarity | Typical Compounds Extracted |

| n-Hexane / Petroleum Ether | Non-polar | Waxes, fats, some chlorophylls |

| Chloroform / Dichloromethane | Intermediate Polarity | Diterpenoids (including jatrophanes), steroids |

| Ethyl Acetate | Intermediate to Polar | Glycosides, more polar diterpenoids |

| n-Butanol | Polar | Highly polar glycosides, saponins |

Column Chromatography Applications (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is the cornerstone for the separation of fractions obtained from liquid-liquid partitioning. researchgate.net This technique involves a stationary phase packed into a column and a mobile phase that percolates through it. Separation occurs as different compounds travel through the column at different rates depending on their affinity for the stationary phase. researchgate.net

Silica Gel Chromatography : This is the most widely used method for the isolation of terpenoids due to its effectiveness and versatility. researchgate.net Jatrophane-containing fractions are applied to a silica gel column, and elution is carried out using a gradient of solvents, typically starting with a non-polar solvent (like petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or acetone). mdpi.comresearchgate.net This gradient elution separates the compounds based on their polarity, with less polar compounds eluting first.

Polyamide Column Chromatography : In some isolation schemes, polyamide is used as the stationary phase. For instance, the chloroform extract of Euphorbia platyphyllos was subjected to polyamide column chromatography before further fractionation. elte.hu

Sephadex LH-20 : This stationary phase is used for size-exclusion chromatography, which separates molecules based on their size. It is particularly useful for separating diterpenoids from other classes of compounds like flavonoids and for removing polymeric materials. researchgate.net Fractions are typically eluted with a solvent like methanol.

Advanced Purification Methods (e.g., Preparative TLC, HPLC, MPLC)

Fractions obtained from column chromatography often still contain mixtures of closely related compounds. To achieve the high purity required for structural elucidation and biological assays, more advanced, high-resolution techniques are employed.

Preparative Thin-Layer Chromatography (TLC) : Preparative TLC is a valuable tool for purifying small quantities of compounds. elte.hu The mixed fraction is applied as a band onto a thick silica gel plate, which is then developed in a suitable solvent system. The separated bands, visualized typically under UV light or by staining, are scraped off the plate, and the pure compound is eluted from the silica gel with a polar solvent. elte.hu

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is an efficient technique for the purification of natural products, bridging the gap between low-pressure column chromatography and high-performance liquid chromatography. nih.gov It offers better resolution and faster separation times than traditional column chromatography and can be used to process larger sample quantities than HPLC. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the ultimate step for obtaining highly pure jatrophane diterpenoids. elte.hu Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are utilized.

NP-HPLC uses a polar stationary phase (like silica) and a non-polar mobile phase, separating compounds based on polarity.

RP-HPLC employs a non-polar stationary phase (like C18) and a polar mobile phase (like methanol-water or acetonitrile-water mixtures), separating compounds primarily based on their hydrophobicity. elte.hu The use of HPLC is crucial for separating structurally similar isomers that are difficult to resolve by other means. elte.hunih.gov

Table 2: Chromatographic Methods Used in Jatrophane Diterpenoid Isolation

| Technique | Stationary Phase | Principle of Separation | Application Stage |

| Column Chromatography | Silica Gel | Adsorption (Polarity) | Primary Fractionation |

| Column Chromatography | Polyamide | Adsorption | Primary Fractionation |

| Size-Exclusion | Sephadex LH-20 | Molecular Size | Fractionation / Clean-up |

| Preparative TLC | Silica Gel | Adsorption (Polarity) | Final Purification |

| MPLC | C18 / Silica Gel | Adsorption / Partition | Intermediate Purification |

| HPLC (NP & RP) | Silica / C18 | Adsorption / Partition | Final Purification |

Specialized Methods for Chlorophyll Removal

Chlorophylls are ubiquitous pigments in plant extracts that can interfere with chromatographic separation and spectroscopic analysis. researchgate.net Their removal, or "degreening," is often a necessary step.

Biosynthetic Pathways of Jatrophane Diterpenoids

General Diterpenoid Biosynthesis Foundation

The biosynthesis of all diterpenoids, including the jatrophane family, is built upon a conserved foundation involving universal precursors and specific enzymatic pathways that assemble these basic units into a C20 skeleton.

Geranylgeranyl diphosphate (B83284) (GGPP) is the universal acyclic precursor for the biosynthesis of all diterpenoids. escholarship.orgresearchgate.net This C20 molecule is assembled from four five-carbon isoprene (B109036) units. escholarship.orglibretexts.org In plants, GGPP is predominantly produced in plastids, where it serves as the substrate for a variety of diterpene synthases that initiate the cyclization cascades leading to the vast diversity of diterpene skeletons. biorxiv.orgfrontiersin.org The conversion of GGPP is a critical branching point, directing carbon flux towards the synthesis of numerous important compounds, including chlorophylls, carotenoids, gibberellins, and the jatrophanes. biorxiv.orgfrontiersin.org

All terpenoids are biosynthetically derived from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). ibs.frjst.go.jp These molecules serve as the fundamental building blocks for this large class of natural products. frontiersin.orgresearchgate.net The biosynthesis of GGPP begins with DMAPP, which acts as an electrophilic primer for a series of condensation reactions with three molecules of IPP, the nucleophilic extender unit. mdpi.comnih.gov These sequential head-to-tail additions are catalyzed by prenyltransferase enzymes, specifically geranylgeranyl diphosphate synthase (GGPPS), which elongates the chain from the C5 DMAPP to the C10 geranyl diphosphate (GPP), then to the C15 farnesyl diphosphate (FPP), and finally to the C20 GGPP. mdpi.comnih.govjmb.or.kr

The isomerization of IPP to the more reactive allylic isomer DMAPP is a crucial, reversible step catalyzed by the enzyme IPP isomerase. libretexts.org This ensures a balanced supply of both the initiating and elongating precursors required for terpenoid biosynthesis.

In higher plants, the IPP and DMAPP units destined for diterpenoid synthesis are predominantly produced via the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. pnas.orgnih.govresearchgate.net This pathway is distinct from the mevalonate (B85504) (MVA) pathway that functions in the cytosol to produce precursors for sesquiterpenes and triterpenes. pnas.orgresearchgate.net The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), both products of glycolysis. researchgate.netrsc.org This initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). researchgate.net A series of six subsequent enzymatic reactions converts the initial product, 1-deoxy-D-xylulose 5-phosphate (DXP), into a mixture of IPP and DMAPP. researchgate.netwikipedia.org The MEP pathway is essential for the production of photosynthesis-related isoprenoids and plastidial diterpenoids. biorxiv.orgwikipedia.org

Table 1: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the initial condensation of pyruvate and GAP to form DXP. researchgate.netrsc.org |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP to MEP, the first committed step of the pathway. pnas.orgoup.com |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | Catalyzes the cytidylation of MEP. frontiersin.org |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Phosphorylates the C2-hydroxyl group of CDP-ME. rsc.org |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | Catalyzes the cyclization of CDP-MEP. frontiersin.org |

| 4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Converts MEcDP to HMBPP. frontiersin.orgrsc.org |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | Catalyzes the final step, forming both IPP and DMAPP. frontiersin.org |

Key Biogenetic Routes to the Jatrophane Skeleton

The formation of the distinctive jatrophane core structure from the linear GGPP precursor involves a critical series of cyclization and rearrangement reactions, with the macrocyclic diterpene casbene (B1241624) serving as a pivotal intermediate.

The biosynthesis of casbene-derived diterpenes, including jatrophanes, commences with the cyclization of GGPP. nih.gov This process is initiated by the enzymatic cleavage of the diphosphate group from GGPP, which generates a requisite delocalized carbocation. nih.gov This highly reactive cationic intermediate then interacts with the C-14, C-15 terminal double bond, leading to the formation of a cembrene-like intermediate, which can undergo further cyclization and rearrangements to form a diverse array of carbon skeletons. nih.gov The formation of these complex polycyclic structures is driven by carbocation-mediated reactions, including the potential for Wagner-Meerwein rearrangements, which allow for the extensive skeletal diversity observed in this class of compounds. mdpi.comresearchgate.net

The conversion of GGPP to casbene is the first committed step in the biosynthesis of terpenoids with jatrophane, tigliane, lathyrane, and ingenane (B1209409) skeletons. nih.govfrontiersin.org This reaction is catalyzed by the enzyme casbene synthase (CS), which requires a divalent cation like magnesium for its activity. nih.govnih.gov Casbene is considered the precursor for a wide variety of macrocyclic and polycyclic diterpenes. nih.gov

The proposed biosynthetic route from casbene to the jatrophane skeleton involves an initial opening of the cyclopropane (B1198618) ring present in the casbene structure. nih.gov This is followed by the closure of a five-membered ring between carbons C-6 and C-10, which establishes the characteristic 5/12 bicyclic core of the jatrophane framework. nih.gov More recent research suggests that the biosynthesis of jatrophanes may proceed through lathyrane-type intermediates. pnas.orgpnas.org Specifically, the lathyrane jolkinol C has been identified as a key branch point intermediate in the production of both ingenanes and jatrophanes. pnas.orgpnas.org This indicates that the pathway from casbene to jatrophanes is likely a branched and multi-step process involving several key intermediates and enzymatic modifications. pnas.orgpnas.org

Casbene Pathway as a Central Intermediate

Casbene Synthetase Activity and Divalent Cation Dependence

The initial and crucial step in the biosynthesis of many Euphorbia diterpenoids is the cyclization of GGPP to form casbene, a macrocyclic diterpene with a distinctive cyclopropane ring. nih.govbiorxiv.org This reaction is catalyzed by the enzyme casbene synthase. The activity of casbene synthase is critically dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the most effective cofactor. researchgate.netpnas.org Manganese (Mn²⁺) can partially substitute for Mg²⁺, but other divalent cations are generally ineffective. researchgate.net These cations are believed to play a role in neutralizing the negative charge of the pyrophosphate leaving group during the ionization of GGPP, facilitating the subsequent cyclization cascade. researchgate.netenzyme-database.org The enzyme itself is thought to act as a template, guiding the folding of the flexible GGPP substrate into a conformation conducive to cyclization. researchgate.net

Cyclopropane Ring Opening and Ring Closure Mechanisms

Following the formation of casbene, a key transformation is the opening of the strained cyclopropane ring. This event is a pivotal point in the pathway, leading to the formation of the jatrophane core. nih.gov One proposed mechanism involves the opening of the cyclopropane ring followed by the closure of a five-membered ring between carbons C-6 and C-10. nih.gov This process can be influenced by various factors, including the presence of Lewis acids which can facilitate ring-opening and subsequent rearrangements. researchgate.netsioc-journal.cn The precise enzymatic machinery governing this specific ring-opening and closure to form the jatrophane skeleton is an area of ongoing investigation. nih.govresearchgate.net

Lathyrane Diterpenoids as Advanced Precursors (e.g., Jolkinol C)

Mounting evidence suggests that jatrophanes are not formed directly from casbene in all cases. Instead, lathyrane diterpenoids, which also derive from casbene, can serve as advanced precursors. mdpi.compnas.org Specifically, the lathyrane intermediate, jolkinol C, has been identified as a key branch point in the biosynthesis of both ingenanes and jatrophanes. pnas.orgnih.govpnas.org This indicates that the biosynthetic route to jatrophanes can proceed via a lathyrane intermediate, which then undergoes further rearrangement. pnas.org The conversion from a lathyrane to a jatrophane skeleton would involve the opening of the cyclopropane ring present in the lathyrane structure. pnas.org

Wagner-Meerwein Rearrangements in Skeleton Formation

The formation of the intricate carbon skeleton of jatrophanes likely involves Wagner-Meerwein rearrangements. nih.govmdpi.com These are a class of carbocation-mediated 1,2-rearrangements that are common in terpene biosynthesis and allow for significant skeletal reorganization. cambridgescholars.comsioc-journal.cn In the context of jatrophane biosynthesis, after the initial cyclization and potential ring-opening events, the resulting carbocation intermediates can undergo a series of Wagner-Meerwein shifts. nih.gov This cascade of rearrangements is crucial for establishing the unique connectivity of the jatrophane framework. acs.orgresearchgate.net For instance, a carbocation generated adjacent to the cyclopropane ring is highly unstable and can trigger a rearrangement to form a more stable carbocation, ultimately leading to the final jatrophane skeleton. acs.org

Enzymatic Transformations and Functionalization

Once the core jatrophane skeleton is formed, it undergoes a series of enzymatic modifications, or functionalizations, that introduce various oxygen-containing groups, contributing to the vast structural diversity observed in this family of compounds. mdpi.com

Cytochrome P450-Catalyzed Oxidations

Cytochrome P450 monooxygenases (CYPs) play a paramount role in the functionalization of the jatrophane precursor. pnas.orgmdpi.com These heme-containing enzymes are responsible for catalyzing a wide array of regio- and stereoselective oxidation reactions, such as hydroxylation. mdpi.commdpi.com In the biosynthesis of lathyrane precursors to jatrophanes, such as jolkinol C, specific CYPs have been identified that catalyze the oxidation of casbene at particular positions. For example, CYP71D445 and CYP726A27 have been shown to catalyze the 9-oxidation and 5-oxidation of casbene, respectively. pnas.org These oxidative steps are critical for the subsequent cyclization and rearrangement reactions. pnas.org It is highly probable that similar CYP-mediated oxidations are involved in the further functionalization of the jatrophane skeleton itself. researchgate.netfrontiersin.org

Short-Chain Alcohol Dehydrogenase (ADH) Involvement

In addition to CYPs, short-chain alcohol dehydrogenases/reductases (SDRs) are also implicated in the biosynthesis of jatrophane diterpenoids. pnas.orgnih.govescholarship.org These enzymes catalyze the oxidation of alcohol groups to aldehydes or ketones, or the reverse reduction reaction. nih.govresearchgate.netresearchmap.jp In the pathway leading to jolkinol C, an alcohol dehydrogenase (ADH) works in concert with CYPs. pnas.org After the P450-catalyzed hydroxylations of casbene, an ADH catalyzes the dehydrogenation of the resulting hydroxyl groups, which facilitates the subsequent rearrangement and cyclization to form the lathyrane ring. pnas.org Recent studies have identified a specific short-chain dehydrogenase, EpSDR-5, which is involved in the conversion of jolkinol C towards the production of jatrophanes in Euphorbia peplus. pnas.orgnih.govpnas.org This suggests a crucial role for ADHs in the final steps of creating the diverse array of jatrophane structures.

Epoxidation and Subsequent Ring Opening Reactions

The structural complexity of jatrophane diterpenoids is largely achieved through a series of oxidative modifications and skeletal rearrangements of simpler precursors. Among the most critical transformations are epoxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), and the subsequent cleavage of the resulting epoxide or other strained rings. mdpi.comfrontiersin.orgnih.gov These steps are fundamental for converting common diterpene scaffolds into the characteristic macrocyclic framework of jatrophanes. pnas.orgmdpi.com

Epoxidation of Precursors

The biosynthesis of jatrophanes is believed to proceed from lathyrane-type diterpenoids, which are themselves derived from the cyclization of casbene. pnas.orgpnas.org A key activation step in the proposed pathway leading to jatrophanes and other related complex diterpenes is the epoxidation of the lathyrane core. mdpi.comacs.org This reaction introduces an epoxide group, a highly reactive functional group that facilitates subsequent intramolecular cyclizations and rearrangements.

Enzymes from the cytochrome P450 superfamily are the primary catalysts for such regio- and stereoselective oxidation reactions in terpenoid biosynthesis. nih.govresearchgate.net In the context of jatrophane-related compounds, research points to the formation of a 5,6-epoxy lathyrane intermediate as a pivotal point in the pathway. acs.org This epoxidation primes the molecule for the necessary skeletal reorganization required to form different diterpene skeletons. mdpi.com While the specific P450 enzyme responsible for this transformation in the direct lineage to Jatrophane 1 has not been definitively identified, the action of CYPs on diterpene hydrocarbon backbones is a well-established mechanism for generating structural diversity. researchgate.net

| Enzyme Class | Substrate Type | Reaction | Significance |

|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Lathyrane Diterpenoid Precursor | Regio-specific epoxidation (e.g., at C5-C6) | Activates the molecular scaffold for subsequent rearrangement. mdpi.comacs.org |

Ring Opening and Skeletal Rearrangement

Following epoxidation, the biosynthetic pathway involves at least one crucial ring-opening event to achieve the jatrophane scaffold. The biosynthesis of jatrophanes from lathyranes necessitates the cleavage of the cyclopropane ring that is characteristic of the lathyrane skeleton. pnas.orgmdpi.com

One proposed mechanism suggests that this cyclopropane ring opening is a key step that differentiates the jatrophane pathway from others. pnas.org It has been postulated that this reaction could be catalyzed by enzymes from the alpha/beta hydrolase class, which are known to be involved in the opening of heterocyclic rings like epoxides. pnas.org The opening of the cyclopropane ring, potentially triggered by the cleavage of a nearby epoxide, would lead to a carbocation intermediate that undergoes rearrangement and cyclization to form the distinctive 5/11/3-membered ring system of the lathyrane precursor into the bicyclic [10.3.0] pentadecane (B166386) framework of the jatrophanes. mdpi.comlookchem.com This transformation represents a significant "scaffold hopping" event, driven by enzyme-catalyzed reactions that create profound changes in the molecular architecture. bioengineer.org

| Proposed Enzyme Class | Substrate Intermediate | Reaction Type | Resulting Scaffold |

|---|---|---|---|

| Alpha/beta hydrolases | Lathyrane-type precursor (containing a cyclopropane ring) | Opening of the cyclopropane ring. pnas.org | Jatrophane core structure. pnas.org |

| (General) | Epoxidized Lathyrane Precursor | Epoxide ring opening. mdpi.comacs.org | Rearranged diterpene skeletons. mdpi.com |

These sequential steps of epoxidation and ring-opening highlight a sophisticated enzymatic strategy to overcome high energy barriers and precisely construct the complex and structurally diverse family of jatrophane diterpenoids from more common polycyclic precursors. nih.gov

Chemical Synthesis and Derivatization of Jatrophane Structures

Total Synthesis Approaches to Jatrophane Skeletons

The total synthesis of jatrophanes presents formidable challenges due to their unique bicyclo[10.3.0]pentadecane core, multiple stereocenters, and varied functional groups. Over the decades, synthetic chemists have devised numerous strategies to conquer this complex scaffold.

Early Synthetic Efforts and Challenges (e.g., Jatrophone)

Jatrophone (B1672808), first isolated in the 1970s, was an early focus of synthetic efforts within the jatrophane family. Its macrocyclic structure and embedded 3(2H)-furanone ring posed significant hurdles for the synthetic chemists of the era. nih.govunina.it These initial forays were often met with difficulties, particularly in controlling the stereochemistry and constructing the strained macrocycle. nih.gov The first successful total synthesis of jatrophone was a landmark achievement that unfolded in a multi-phase approach. This endeavor systematically addressed the construction of the furanone ring, the formation of the macrocycle, and finally, the precise control of stereochemistry to match the natural product. nih.gov These pioneering efforts laid the groundwork for future, more sophisticated synthetic routes.

Macrocyclization Strategies (e.g., Palladium-Catalyzed Carbonylative Coupling)

The formation of the 12-membered macrocycle is a critical and often challenging step in the synthesis of the jatrophane skeleton. A variety of macrocyclization strategies have been employed to address this challenge. One notable and effective method is the palladium-catalyzed carbonylative coupling of vinyl triflates with vinyl stannanes. mdpi.com This reaction has been successfully utilized in the total synthesis of (±)-epi-jatrophone and (±)-jatrophone, demonstrating its power in forging the large ring structure. mdpi.com Other macrocyclization techniques, such as ring-closing metathesis (RCM), have also proven effective in constructing the jatrophane core. nih.gov

| Macrocyclization Strategy | Key Reaction | Application Example | Reference |

| Palladium-Catalyzed Coupling | Carbonylative coupling of vinyl triflates and vinyl stannanes | Total synthesis of (±)-jatrophone | mdpi.com |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol | nih.gov |

Stereo- and Regioselective Synthesis of Complex Ring Systems

The jatrophane skeleton is characterized by a highly functionalized and stereochemically rich cyclopentane (B165970) ring fused to the macrocycle. The controlled synthesis of this portion of the molecule is paramount. Short and efficient synthetic routes have been developed to access diastereomeric cyclopentane segments that serve as key building blocks for various jatrophane diterpenes. univie.ac.at These strategies often rely on key steps such as stereoselective C-2 elongation, ring-closing metathesis (RCM) for the cyclopentane formation, and hydroboration reactions to install the required functionalities with high stereocontrol. univie.ac.at The use of orthogonal protecting groups is also crucial to allow for the selective manipulation of different functional groups during the synthesis. univie.ac.at

Application of Named Reactions in Diterpene Synthesis (e.g., Wadsworth–Horner–Emmons)

Named reactions are indispensable tools in the synthesis of complex natural products like jatrophanes. The Wadsworth–Horner–Emmons (WHE) reaction, a modification of the Wittig reaction, is particularly useful for the formation of carbon-carbon double bonds with high (E)-stereoselectivity. mdpi.com This reaction has been a key component in strategies for the total synthesis of jatrophone. For instance, a WHE variant was employed for the construction of the C-ring of jatrophone, highlighting the reaction's utility in assembling critical portions of the molecular framework. mdpi.com The reliability and stereocontrol offered by the WHE reaction make it a frequently chosen method in the synthesis of various diterpenes.

Semi-Synthetic Modifications of Natural Jatrophanes

The isolation of jatrophanes from natural sources provides a valuable starting point for the synthesis of novel derivatives. Semi-synthetic modification allows for the exploration of structure-activity relationships (SAR) and the optimization of biological properties.

Esterification and De-esterification Reactions

Jatrophane diterpenes are often found in nature as polyesters, with various acyl groups attached to the core skeleton. nih.gov The type and position of these ester groups can significantly influence the biological activity of the molecule. nih.govmdpi.com Semi-synthetic modifications frequently involve the hydrolysis (de-esterification) of these ester groups followed by re-esterification with different acyl moieties. This approach has been used to create libraries of jatrophane derivatives for biological screening. nih.gov For example, the structural modification of naturally occurring jatrophanes through esterification has led to the discovery of potent modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov The strategic addition or removal of ester groups at specific positions on the jatrophane core has been shown to have a profound impact on their activity, with studies highlighting the importance of the substitution pattern on the macrocycle for potent biological effects. nih.govunina.it

| Modification | Reaction | Purpose | Example Outcome | Reference |

| Esterification | Acylation of hydroxyl groups | Explore SAR, enhance activity | Creation of novel P-glycoprotein modulators | nih.gov |

| De-esterification | Hydrolysis of ester groups | Provide core scaffold for derivatization | Generation of polyol jatrophane core | nih.gov |

Hydrogenation and Epoxidation Techniques

Hydrogenation is a fundamental reaction in organic synthesis used to reduce double or triple bonds. In the context of complex jatrophane structures, which often contain multiple olefins, selective hydrogenation is a critical tool for structural modification. The goal is typically to reduce a specific double bond without affecting other sensitive functional groups or stereocenters elsewhere in the molecule.

The choice of catalyst is paramount for achieving selectivity. axens.net Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and Wilkinson's catalyst (RhCl(PPh₃)₃) are commonly employed. The specific conditions—including solvent, pressure, and temperature—can be fine-tuned to control the reaction's outcome. For instance, in a polyolefinic macrocycle like a jatrophane precursor, a less reactive catalyst or milder conditions might be used to selectively reduce a more accessible or sterically unhindered double bond while leaving more substituted or sterically shielded olefins intact. google.com

One documented application of hydrogenation in the broader context of jatrophane research involves the creation of derivative libraries for biological screening. By selectively hydrogenating one or more double bonds on the jatrophane core, researchers can systematically probe the structure-activity relationships, determining how the degree of unsaturation affects biological function. nih.gov

Table 1: Common Catalysts for Selective Hydrogenation of Olefins

| Catalyst | Typical Substrate | Conditions | Selectivity Notes |

|---|---|---|---|

| Pd/C | Alkenes, Alkynes | H₂ (1 atm to high pressure), various solvents (e.g., EtOH, EtOAc) | Generally high activity; can sometimes be too reactive for highly functionalized molecules. |

| Lindlar's Catalyst | Alkynes | H₂, quinoline | Selectively reduces alkynes to cis-alkenes. |

| Wilkinson's Catalyst | Non-hindered Alkenes | H₂ (1 atm), homogeneous (e.g., benzene, THF) | Highly selective for less substituted double bonds; sensitive to steric hindrance. |

| Crabtree's Catalyst | Hindered Alkenes | H₂, homogeneous (e.g., CH₂Cl₂) | Can hydrogenate more sterically hindered and substituted olefins than Wilkinson's catalyst. |

This table presents general information on hydrogenation catalysts and their typical applications, which are relevant principles for the selective modification of jatrophane structures.

Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a key transformation in both the biosynthesis and laboratory synthesis of jatrophanes. Epoxides serve as versatile synthetic intermediates, enabling the introduction of various functional groups through regio- and stereoselective ring-opening reactions. mdpi.com

In biosynthetic pathways, cytochrome P450 enzymes are thought to catalyze the epoxidation of olefinic precursors, leading to the vast structural diversity observed in naturally occurring jatrophanes. nih.gov For example, the enzymatic epoxidation of a double bond at Δ8(9) or Δ11(12) followed by intramolecular nucleophilic attack by a hydroxyl group can lead to the formation of rearranged jatrophane skeletons. nih.gov

In chemical synthesis, several reagents are used to perform epoxidations on jatrophane precursors.

Peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA), are common and effective reagents for converting alkenes to epoxides. mdpi.com

Hydrogen peroxide (H₂O₂) is often used in combination with metal catalysts (e.g., those containing tungsten, vanadium, or titanium) or under basic conditions (e.g., with acetonitrile) for a greener and sometimes more selective approach. nih.govnih.gov

Dimethyldioxirane (DMDO) , generated in situ from Oxone and acetone (B3395972), is a powerful yet mild oxidant that can epoxidize electron-rich and electron-poor olefins at low temperatures, which is advantageous for sensitive substrates. tdl.org

A significant challenge in the epoxidation of jatrophanes is controlling the stereochemistry. The conformation of the flexible twelve-membered ring can influence which face of a double bond is more accessible to the reagent. In many cases, existing stereocenters, particularly nearby hydroxyl groups, can be used to direct the epoxidation. This "directed epoxidation" occurs when the hydroxyl group coordinates to the epoxidizing agent, delivering it to the proximal face of the alkene, thus ensuring a high degree of stereocontrol. acs.orgacs.org

Alterations of Hydroxyl Functionalities

The jatrophane skeleton is typically highly oxygenated, featuring multiple hydroxyl groups with varying steric and electronic environments. The strategic manipulation of these hydroxyls is fundamental to the total synthesis and derivatization of these molecules. Alterations often involve protection/deprotection sequences or direct conversion to other functional groups.

Protecting groups are essential for temporarily masking the reactivity of hydroxyl groups to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the mildness of the conditions required for its eventual removal. univie.ac.at

Table 2: Protecting Groups for Hydroxyl Functionalities in Complex Synthesis

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Silyl Ethers | ||||

| Trimethylsilyl | TMS | TMSCl, base | Mild acid (e.g., AcOH) | Labile to acid, base, nucleophiles |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl, imidazole | Fluoride source (e.g., TBAF), strong acid | Stable to base, mild acid |

| Triethylsilyl | TES | TESCl, base | Fluoride source, acid | More stable than TMS, less than TBS |

| Alkyl Ethers | ||||

| Benzyl | Bn | BnBr, base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, many redox agents |

| para-Methoxybenzyl | PMB | PMBCl, base | Oxidative cleavage (e.g., DDQ, CAN) | Stable to base; cleaved under different conditions than Bn |

| Acetals/Ketals | ||||

| Methoxymethyl | MOM | MOMCl, base | Acid (e.g., HCl) | Stable to base, nucleophiles |

This table outlines common strategies for hydroxyl group protection applicable during the synthesis of complex molecules like jatrophanes.

Selective protection or deprotection of one hydroxyl group in the presence of others is a significant challenge. This is often achieved by exploiting the different reactivities of primary, secondary, and tertiary alcohols, or by using sterically bulky protecting group reagents that react preferentially at the most accessible hydroxyl site. The development of an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions, is crucial for the efficient synthesis of complex, polyhydroxylated jatrophanes. nih.govimc.ac.at

Strategies for Specific Functional Group Introduction

The diverse array of functional groups found on natural jatrophanes contributes significantly to their biological activity. Synthetic strategies aim to introduce these groups in a controlled and selective manner.

Hydroxyl Groups: Beyond the hydroxyls present in the initial synthetic target, new hydroxyl groups can be introduced through several methods. The oxidation of C-H bonds at specific positions can be achieved with advanced catalytic systems. More commonly, hydroxyl groups are installed via the ring-opening of epoxides with nucleophiles (e.g., water or hydroxide) or by the reduction of ketone functionalities. libretexts.orgyoutube.comorganic-chemistry.orgyoutube.com For example, hydroboration-oxidation of an alkene on a jatrophane precursor can introduce a hydroxyl group with predictable regiochemistry and stereochemistry, often directed by existing chiral centers. univie.ac.at

Acetyl, Benzoyl, and Nicotinoyl Groups: These functional groups are esters formed from the reaction of a hydroxyl group with a corresponding carboxylic acid derivative. Naturally occurring jatrophanes are often polyesters, featuring a variety of acyl residues. nih.gov The introduction of these groups is typically achieved through acylation (or esterification). Standard laboratory procedures involve reacting the poly-hydroxylated jatrophane core with an acylating agent such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). bcrec.id Nicotinoyl groups are introduced similarly, using nicotinoyl chloride or nicotinic anhydride.

Achieving site-selective acylation on a molecule with multiple hydroxyl groups is a common synthetic challenge. Several strategies can be employed:

Protecting Group Manipulation: Protecting all but the desired hydroxyl group allows for targeted acylation.

Reactivity Differentiation: Primary hydroxyls are generally more reactive than secondary hydroxyls due to less steric hindrance, allowing for selective acylation under carefully controlled conditions (e.g., low temperature, limited reagent). researchgate.net

Catalyst-Controlled Acylation: Specialized catalysts can direct acylation to a specific hydroxyl group by forming a temporary complex with the substrate, enhancing the reactivity of a particular site. nih.gov

The jatrophane scaffold is stereochemically rich, often containing numerous chiral centers, including quaternary carbons. The precise control of stereochemistry at each of these centers during a total synthesis is one of the most significant challenges. nih.gov

Key challenges include:

Macrocyclization: The formation of the twelve-membered ring is a critical step where stereochemistry can be set. The reaction used for ring closure (e.g., ring-closing metathesis, macrolactonization, or intramolecular couplings) must be carefully chosen. The conformational preferences of the linear precursor in the transition state of the cyclization reaction heavily influence the stereochemical outcome of newly formed chiral centers. Achieving high diastereoselectivity during this step is often difficult due to the conformational flexibility of the acyclic precursor. nih.gov

Control of Ring Junction Stereochemistry: Establishing the correct relative stereochemistry of the substituents on the five-membered ring and controlling its fusion to the macrocycle is a formidable task. Synthetic strategies often rely on substrate control, where the inherent stereochemistry of a precursor fragment directs the stereochemical outcome of subsequent reactions. For example, a directed hydroboration or epoxidation on the cyclopentene (B43876) ring can set the stereochemistry at the ring junction relative to existing substituents. univie.ac.at

Conformational Complexity: The twelve-membered macrocycle of the jatrophane core is not rigid and can adopt multiple conformations. nih.govhku.hk The specific pattern of substitution and acylation can favor one conformation over another. This conformational flexibility can complicate stereochemical control, as the most stable conformation in the ground state may not be the one that undergoes a desired reaction, potentially leading to mixtures of stereoisomers. Understanding and predicting the conformational behavior of synthetic intermediates is therefore crucial for designing a successful stereocontrolled synthesis.

Structure Activity Relationship Sar Studies of Jatrophane Diterpenoids

Methodologies for SAR Elucidation

The elucidation of SAR for jatrophane diterpenoids employs a multi-pronged approach, combining the study of natural compounds, the creation and testing of new synthetic variants, and the use of computational modeling to predict activity.

A primary method for deducing SAR involves the isolation and comparative biological evaluation of a wide array of structurally related natural jatrophanes. researchgate.net Plants of the Euphorbia genus are a prolific source of these compounds, often producing complex mixtures of esters based on a similar diterpene nucleus. acs.orgscispace.com This natural diversity provides a library of analogues, allowing researchers to correlate variations in structure—such as the position and nature of acyl groups or the presence of hydroxyl groups—with changes in biological activity. researchgate.net

For instance, studies on jatrophanes isolated from various Euphorbia species have revealed critical insights into their P-gp inhibitory activity. A comparison of compounds from Euphorbia peplus highlighted the importance of substitutions on the medium-sized 12-membered ring. acs.orgunina.it Specifically, activity was found to increase with a carbonyl group at C-14, an acetoxyl group at C-9, and a free hydroxyl group at C-15. acs.orgunina.it Conversely, the presence of a free hydroxyl group at the C-8 position was shown to diminish activity. unina.it Similarly, analysis of jatrophanes from Euphorbia esula revealed that an acyloxy substitution at C-9 is essential for MDR reversal activity. nih.gov Another study focusing on the southwestern portion of the molecule (C-2/C-5) underscored the significance of a free hydroxyl group at C-3 for enhancing activity. acs.orgresearchgate.net

Table 1: SAR Findings from Comparative Analysis of Natural Jatrophanes

| Compound Source | Key Structural Feature | Impact on P-gp Inhibition Activity | Citations |

|---|---|---|---|

| Euphorbia peplus | Free hydroxyl at C-8 | Decreased activity | unina.it |

| Euphorbia peplus | Carbonyl at C-14 | Increased activity | acs.orgunina.it |

| Euphorbia peplus | Acetoxyl at C-9 | Increased activity | acs.orgunina.it |

| Euphorbia peplus | Free hydroxyl at C-15 | Increased activity | acs.orgunina.it |

| Euphorbia dendroides | Free hydroxyl at C-3 | Increased activity | acs.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

A key advantage of this method is the ability to establish a more definitive relationship between a specific structural change and its effect on biological activity. For example, a library of 35 jatrophane compounds, including 13 natural isolates from Pedilanthus tithymaloides and 22 semi-synthetic derivatives, was established to screen for MDR modulators. researchgate.net This comprehensive study allowed for a detailed discussion of the SAR, revealing that modifications beyond simply increasing the lipophilicity of the compounds are beneficial to the activity. researchgate.net Further SAR studies involving chemical modifications have shown that introducing an alkyl acyl or aryl acyl group at C-14 is favorable for the MDR reversal activity of jatrophane diterpenoids. researchgate.net

In recent years, computational methods have become an indispensable tool in drug discovery and SAR analysis. science.gov Quantitative structure-activity relationship (QSAR) modeling, in particular, is used to build mathematical models that correlate the chemical structure of compounds with their biological activity. science.gov These models can then be used to predict the activity of novel or untested compounds, helping to prioritize which molecules to synthesize and test in the lab. science.govbiorxiv.org

For jatrophane diterpenoids, QSAR models have been developed to understand their potential as MDR reversal agents. mdpi.com These models often use descriptors derived from the 2D or 3D structure of the molecules, such as steric and electrostatic fields (as in CoMFA and CoMSIA analyses), to predict binding affinity and biological effect. science.gov For example, a pharmacophoric hypothesis for epoxylathyrane derivatives, which are structurally related to jatrophanes, identified specific areas around the molecule where steric bulk or hydrogen bond donors/acceptors positively or negatively correlate with activity. ulisboa.pt Such computational insights, combined with experimental data, provide a more complete picture of the SAR and can accelerate the design of more potent and selective jatrophane-based compounds. mdpi.comulisboa.pt

Impact of Core Skeleton Features on Biological Activities

The biological activity of jatrophane diterpenoids is not only dictated by their peripheral functional groups but is also profoundly influenced by the architecture of their core carbon skeleton. mdpi.com

The characteristic framework of jatrophane diterpenoids is a bicyclo[10.3.0]pentadecane skeleton, which consists of a five-membered ring fused to a 12-membered macrocycle. mdpi.comnih.gov This macrocyclic structure is considered a critical element for their biological activity, particularly in reversing ABCB1-mediated MDR. frontiersin.org The flexibility of the large 12-membered ring is a key characteristic, allowing the molecule to adopt different conformations which can influence its interaction with biological targets. researchgate.net

Studies comparing macrocyclic jatrophanes to rearranged derivatives with different skeletons have shown that the parent macrocycle is important for activity. nih.gov For example, segetane-type diterpenoids, which are rearranged jatrophanes, were found to be less active as MDR modulators, suggesting that the specific macrocyclic scaffold of the jatrophanes plays a significant role in their function. nih.gov

The specific 5/12 fused-ring system is a defining feature of the jatrophane class. researchgate.net The integrity of this system appears crucial, as modifications to the ring sizes or the fusion pattern can lead to significant changes in biological activity. Nature has produced several "modified" or "rearranged" jatrophanes with alternative ring systems. For example, heliojatrones A and B, isolated from Euphorbia helioscopia, possess an unprecedented trans-bicyclo[8.3.0]tridecane core, representing a 5/10 fused-ring system instead of the typical 5/12 system. acs.org While these compounds still showed potent P-glycoprotein inhibitory activity, their unique skeleton highlights the structural plasticity within this class of diterpenoids. acs.org

Influence of Substituent Patterns and Stereochemistry

The biological activity of jatrophane diterpenoids, particularly their ability to modulate P-glycoprotein (P-gp) and reverse multidrug resistance (MDR), is intricately linked to their complex three-dimensional structure. The conformational flexibility of the twelve-membered macrocycle, combined with the nature and placement of various functional groups, dictates the molecule's interaction with its biological targets. iiarjournals.org Structure-activity relationship (SAR) studies have been crucial in deciphering the specific roles of substituent patterns and stereochemistry in determining the efficacy of these compounds. nih.govnih.gov

Positional Importance of Oxygenated Functionalities (e.g., C-2, C-3, C-5, C-7, C-9, C-14, C-15)

The degree and location of oxygenation on the jatrophane scaffold are primary determinants of biological activity. mdpi.com SAR studies have revealed that specific substitution patterns are critical for the potency of these molecules as MDR modulators.

Research on a series of jatrophane polyesters has highlighted that the substitution pattern in the C-2, C-3, and C-5 region of the molecule is important for activity, suggesting this fragment is directly involved in binding to P-gp. nih.govnih.gov Further investigations into jatrophanes from Euphorbia peplus and Euphorbia sororia have extended these SAR insights to the medium-sized ring, comprising carbons C-7 through C-15. acs.orgunina.it

Key findings on the positional importance of oxygenated groups include:

C-2 : The presence of a hydroxyl group at the C-2 position has been shown to have a negative effect on activity. nih.govsemanticscholar.org

C-3 : A free hydroxyl group at C-3 is considered significant for enhancing anti-inflammatory and anticancer activities. nih.govsemanticscholar.orgresearchgate.net Its involvement in binding to P-gp has also been suggested. acs.org

C-5 : Along with C-2 and C-3, the nature of the substituent at C-5 is important for biological activity. nih.govnih.gov Acyloxy substitution at this position can make a difference in MDR reversal activity. nih.govresearchgate.net

C-7 : Acyloxy substitution at C-7 is noted to influence activity. nih.govresearchgate.net

C-8 : The presence of a free hydroxyl group at C-8 has been found to collapse activity. acs.orgunina.it However, another study noted that acylation at C-8 increased activity compared to having a hydroxyl group at that position. researchgate.net

C-14 : The introduction of a carbonyl group at C-14 has been shown to increase activity. acs.orgunina.it In contrast, another study identified that the absence of a keto-carbonyl at C-14 was crucial for the MDR reversal effect. nih.govresearchgate.net Favorable MDR reversal activity has also been associated with the introduction of alkyl acyl or aryl acyl groups at C-14. researchgate.net

C-15 : A free hydroxyl group at C-15 contributes to an increase in activity. acs.orgunina.it

The following table summarizes the observed influence of functionalities at specific positions on the jatrophane skeleton, primarily concerning P-gp modulation.

| Position | Functionality | Observed Effect on Activity | Citation(s) |

| C-2 | Free Hydroxyl (-OH) | Negative | nih.gov, semanticscholar.org |

| C-3 | Free Hydroxyl (-OH) | Enhancing | acs.org, researchgate.net, nih.gov, semanticscholar.org |

| C-5 | Acyloxy (-OCOR) | Influential | nih.gov, nih.gov, nih.gov, researchgate.net |

| C-7 | Acyloxy (-OCOR) | Influential | nih.gov, researchgate.net |

| C-8 | Free Hydroxyl (-OH) | Decreasing / Collapsing | acs.org, unina.it |

| C-8 | Acyloxy (-OCOR) | Increasing (vs. -OH) | researchgate.net |

| C-9 | Acetoxy (-OAc) | Increasing | acs.org, unina.it |

| C-9 | Keto-carbonyl (=O) | Detrimental | nih.gov, researchgate.net |

| C-14 | Carbonyl (=O) | Increasing | acs.org, unina.it |

| C-14 | Keto-carbonyl (=O) | Detrimental | nih.gov, researchgate.net |

| C-14 | Acyl group (-OCOR) | Favorable | researchgate.net |

| C-15 | Free Hydroxyl (-OH) | Increasing | acs.org, unina.it |

Role of Free Hydroxyl Groups versus Esterification

The balance between free hydroxyl groups and their esterified forms is a critical factor in the SAR of jatrophane diterpenoids. Esterification of hydroxyl groups can significantly alter the molecule's properties, including its lipophilicity and hydrogen-bonding capacity, thereby affecting its biological efficacy. nih.govsemanticscholar.org

SAR studies have established that the presence of a hydroxyl group can have both positive and negative effects depending on its position. semanticscholar.org For instance, a free hydroxyl group at the C-3 position is often associated with enhanced anticancer and anti-inflammatory activity. nih.gov In contrast, a hydroxyl group at the C-2 position is reported to have a negative impact on these activities. nih.govsemanticscholar.org

The process of esterification, or the conversion of these hydroxyls into ester groups (e.g., acetates, benzoates), has been shown to enhance the activity of certain jatrophane diterpenes. nih.govsemanticscholar.orgresearchgate.net For example, the acylation of a hydroxyl group at C-8 was found to increase MDR reversal activity compared to the parent compound with a free hydroxyl at that position. researchgate.net Similarly, creating a library of jatrophane derivatives through modifications like esterification and hydrolysis has been a successful strategy to identify potent MDR modulators. researchgate.net This suggests that while a free hydroxyl may be important for specific hydrogen-bonding interactions, its esterification can lead to more favorable properties, such as increased lipophilicity, which also plays a key role in activity.

The table below illustrates the contrasting roles of hydroxyl groups and their esterified counterparts at different positions.

| Position | Free Hydroxyl (-OH) | Esterification (-OCOR) | Citation(s) |